4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol
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Overview
Description
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4,5-trichloropyrimidine, is reacted with copper(I) chloride to form 5-chloro-2,4-dichloropyrimidine.
Amination: The intermediate is then reacted with ammonia to introduce the amino group, resulting in 5-amino-2,4-dichloropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: Another pyrimidine derivative with similar biological activities.
2-Amino-4,6-dichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .
Properties
CAS No. |
27174-58-9 |
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Molecular Formula |
C12H13ClN4O |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
4-[2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(14)12(17-7-16-11)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6,14H2,(H,15,16,17) |
InChI Key |
PERVCOYWZSKBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C(=NC=N2)Cl)N)O |
solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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